molecular formula C14H10O4 B8276244 6-Hydroxy-3-methoxyxanthone

6-Hydroxy-3-methoxyxanthone

Cat. No.: B8276244
M. Wt: 242.23 g/mol
InChI Key: YRIHKEDMSJCAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-3-methoxyxanthone is a synthetic xanthone derivative, a class of tricyclic phenolic compounds recognized for their diverse pharmacological activities. This compound serves as a valuable chemical reference standard and building block for researchers investigating the structure-activity relationships of bioactive xanthones. Xanthones bearing hydroxy and methoxy substitutions, such as this one, are of significant interest in biomedical research due to their multifaceted mechanisms of action. Studies on structurally similar compounds have demonstrated promising neuroprotective properties , including potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets relevant to the management of neurodegenerative conditions . Furthermore, the hydroxy-methoxy xanthone scaffold is associated with potent anti-inflammatory effects . Research on analogs indicates these compounds can significantly reduce the production of key inflammatory mediators like nitric oxide (NO) and suppress the expression of cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenase-2 (COX-2) in cellular models . The antioxidant capacity of these xanthones, attributed to their phenolic structure, also contributes to their protective effects against oxidative stress . This product is strictly for research use in laboratory applications only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

3-hydroxy-6-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O4/c1-17-9-3-5-11-13(7-9)18-12-6-8(15)2-4-10(12)14(11)16/h2-7,15H,1H3

InChI Key

YRIHKEDMSJCAEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Hydroxyl Groups: Increase hydrophilicity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., DMSO, methanol) .
  • Methoxy Groups : Improve lipophilicity (LogP ~2.07–3.18), favoring membrane permeability .

Physicochemical Properties

Solubility and Stability

  • This compound analogs : Soluble in chloroform, dichloromethane, and DMSO . Stability is temperature-dependent, requiring storage at -20°C .
  • 1,5,6-Trihydroxy-3-methoxyxanthone: Higher polarity due to three hydroxyl groups, likely reducing solubility in non-polar solvents .
  • 3-Hydroxy-4-methoxyxanthone : LogP = 2.07, indicating moderate lipophilicity suitable for cellular uptake .

Spectroscopic Profiles

  • UV-Vis Absorption: 6,8-Dihydroxy-3,7-dimethoxyxanthone shows λmax at 216, 261, 300, and 360 nm in methanol, shifting with AlCl₃ (indicating hydroxyl group coordination) . 1,3,6-Trihydroxy-5-methoxyxanthone exhibits similar bathochromic shifts under basic conditions .

Cytotoxic and Anticancer Effects

  • 1,3,6,8-Tetraoxygenated xanthones : Demonstrated cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) via apoptosis induction. Substituents at positions 3 and 6 enhance activity .
  • 1,5,6-Trihydroxy-3-methoxyxanthone : Reported antioxidant activity (IC₅₀ ~15 μM in DPPH assay) and moderate cytotoxicity against colon cancer cells .

Metabolic and ADMET Properties

  • 6-Hydroxy-1,2,3,7-Tetramethoxyxanthone : Exhibits favorable ADMET profiles, including moderate blood-brain barrier penetration (Level: 3/4) and low hepatotoxicity .

Preparation Methods

Step 1: Formation of Benzophenone Intermediate

In a representative procedure, 1,3-dimethoxybenzene (1.32 mL, 10.0 mmol) reacts with 4-hydroxysalicylic acid (2.31 g, 15.0 mmol) in Eaton’s reagent at 60°C for 6 hours. The reagent protonates the carboxylic acid group, generating an acylium ion that undergoes electrophilic aromatic substitution at the para position of the dimethoxybenzene.

Key variables:

  • Molar ratio: A 1:1.5 ratio of aromatic substrate to salicylic acid derivative maximizes intermediate yield.

  • Temperature: Reactions below 50°C result in incomplete conversion, while temperatures above 70°C promote side reactions.

Step 2: Cyclization to Xanthone Core

The crude benzophenone intermediate is dissolved in methanol (50 mL), treated with 2 M NaOH (50 mL), and refluxed for 6 hours. Hydroxide ions deprotonate the phenolic hydroxyl group, initiating nucleophilic attack on the adjacent carbonyl, culminating in cyclization. Acidification with HCl precipitates the product, which is purified via recrystallization (yield: 72%).

Mechanistic insight:
The methoxy group at C-3 stabilizes the transition state through resonance donation, while the C-6 hydroxyl participates in intramolecular hydrogen bonding, reducing rotational freedom and favoring ring closure.

Friedel-Crafts Alkylation Approaches

Alternative routes employ Friedel-Crafts alkylation, though these are less common for this compound specifically. A related synthesis of 6-hydroxy-2(1H)-quinolinone demonstrates the utility of Lewis acids like AlCl₃ and B(C₆F₅)₃ in facilitating intramolecular cyclization.

Catalytic Systems and Solvent Effects

In a model reaction, trans-amide intermediates undergo cyclization in toluene at 70–90°C using AlCl₃ (1.1–1.6 equiv) and B(C₆F₅)₃ (0.05–0.15 equiv). The boron catalyst enhances electrophilicity by coordinating to the carbonyl oxygen, while AlCl₃ polarizes the aromatic ring for electrophilic attack.

Yield optimization:

  • Solvent choice: Nonpolar solvents (toluene, xylene) improve selectivity by stabilizing the transition state through π-π interactions.

  • Catalyst loading: Excess AlCl₃ (>1.6 equiv) leads to overalkylation, reducing purity.

Comparative Analysis of Methodologies

Method Yield Reaction Time Key Advantages Limitations
Eaton’s reagent72%12 hoursHigh atom economy; minimal purificationRequires stoichiometric strong acid
Friedel-Crafts81–83%4 hoursRapid cyclization; tunable catalysisSensitive to moisture; generates heavy waste

Emerging trends:

  • Microwave-assisted synthesis: Reduces cyclization time to <1 hour but risks decomposing heat-sensitive intermediates.

  • Ionic liquid solvents: Improve catalyst recycling but increase costs.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (acetone-d₆): δ 7.65 (d, J = 9.2 Hz, H-1), 7.55 (d, J = 3.0 Hz, H-4), 3.95 (s, OCH₃).

  • IR (KBr): νmax 3326 cm⁻¹ (OH), 1641 cm⁻¹ (C=O), 1579 cm⁻¹ (aromatic C=C).

  • HPLC purity: >98% achieved via recrystallization from methanol.

Challenges in Purification

Column chromatography (SiO₂, CH₂Cl₂/MeOH) remains essential for removing regioisomers, particularly 5-hydroxy-3-methoxyxanthone, which co-elutes in polar solvent systems.

Environmental and Industrial Considerations

Traditional methods generate significant waste (e.g., 2 L of acidic aqueous waste per 0.178 mol product). Recent advances focus on:

  • Catalyst recovery: B(C₆F₅)₃ can be extracted via fluorophilic solid-phase adsorbents.

  • Solvent substitution: Anisole replaces toluene in greener protocols, reducing toxicity .

Q & A

Basic: What are the established synthetic routes for 6-Hydroxy-3-methoxyxanthone?

The synthesis of this compound typically involves cyclization of phenolic precursors. For example, 2-hydroxy-4-methoxybenzophenone can undergo cyclization using dehydrating agents like acetic anhydride or phosphoryl chloride (POCl₃) under controlled temperatures (80–120°C) . Alternative methods include Friedel-Crafts acylation followed by oxidation, with zinc chloride (ZnCl₂) as a catalyst to enhance reaction efficiency . Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and crystallization from ethanol for high-purity yields .

Basic: How is this compound characterized in laboratory settings?

Characterization requires a multi-technique approach:

  • Structural analysis : NMR (¹H and ¹³C) to confirm hydroxyl/methoxy group positions and aromatic proton coupling patterns. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm in DMSO-d₆ .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water mobile phase (70:30 v/v) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ peaks (e.g., m/z 275.056 for C₁₄H₁₀O₆) .

Basic: What solvent systems are optimal for dissolving this compound in vitro?

The compound exhibits limited aqueous solubility but dissolves well in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute to ≤1% DMSO in buffer (e.g., PBS) to avoid cytotoxicity . Pre-warm suspensions to 37°C and sonicate for 10–15 minutes to enhance dissolution .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or MS data often arise from tautomerism or impurities. Mitigation strategies include:

  • Comparative analysis : Cross-reference with structurally analogous xanthones (e.g., 1,3,6-Trihydroxy-5-methoxyxanthone, HMDB0041243) to identify shared spectral features .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in crowded aromatic regions .
  • Isolation validation : Confirm compound identity via X-ray crystallography if crystalline forms are obtainable .

Advanced: What methodological approaches optimize the yield of this compound synthesis?

Yield optimization requires balancing reaction parameters:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to improve cyclization efficiency. For example, ZnCl₂ reduces reaction time by 30% compared to AlCl₃ .
  • Temperature control : Maintain 90–100°C during cyclization to minimize side reactions (e.g., over-oxidation) .
  • Workup modifications : Replace traditional solvent extraction with solid-phase extraction (SPE) to recover >95% product .

Advanced: How do researchers assess the antioxidant activity of this compound?

Use standardized assays to quantify radical scavenging:

  • DPPH assay : Prepare 0.1 mM DPPH in ethanol, incubate with test compound (10–100 µM), and measure absorbance at 517 nm. IC₅₀ values <50 µM indicate strong activity .
  • FRAP assay : Mix compound with ferric-tripyridyltriazine complex and measure absorbance at 593 nm after 30 minutes. Compare to Trolox standards .
  • Cell-based models : Validate findings in H₂O₂-stressed HepG2 cells, monitoring ROS reduction via fluorescent probes (e.g., DCFH-DA) .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

The compound degrades rapidly under alkaline conditions (pH >8) due to deprotonation of hydroxyl groups. Stability testing protocols:

  • Accelerated degradation : Incubate samples in buffers (pH 3–10) at 37°C for 24 hours. Analyze degradation products via LC-MS .
  • Photostability : Expose solutions to UV light (254 nm) and monitor degradation kinetics. Use amber vials to prevent photooxidation .
  • Stabilization strategies : Add antioxidants (0.1% ascorbic acid) or use lyophilization for long-term storage .

Advanced: What structure-activity relationship (SAR) insights guide the design of this compound derivatives?

Key SAR findings include:

  • Hydroxyl group position : The 6-hydroxy group is critical for hydrogen-bond-mediated interactions (e.g., with antioxidant enzymes) .
  • Methoxy substitution : 3-Methoxy enhances lipophilicity, improving blood-brain barrier permeability in neuroprotective studies .
  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro at C-8) to modulate redox potential and bioactivity .

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